Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
CAS No.: 519016-63-8
Cat. No.: VC4005694
Molecular Formula: C15H14ClNO3S
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate - 519016-63-8](/images/structure/VC4005694.png)
Specification
CAS No. | 519016-63-8 |
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Molecular Formula | C15H14ClNO3S |
Molecular Weight | 323.8 g/mol |
IUPAC Name | methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Standard InChI | InChI=1S/C15H14ClNO3S/c1-9-3-5-10(6-4-9)11-8-21-14(17-12(18)7-16)13(11)15(19)20-2/h3-6,8H,7H2,1-2H3,(H,17,18) |
Standard InChI Key | FBGRLHHCTXFOQP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl |
Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate. Its molecular formula is C₁₆H₁₅ClN₂O₃S, with a molecular weight of 350.82 g/mol. The structure comprises:
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A thiophene ring (a five-membered aromatic ring with one sulfur atom) at positions 2 and 3.
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A chloroacetyl group (-CO-CH₂-Cl) attached to the amino group at position 2.
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A 4-methylphenyl group (para-methyl-substituted benzene) at position 4.
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A methyl ester (-COOCH₃) at position 3.
Structural Features and Reactivity
The chloroacetyl group introduces electrophilic character, enabling nucleophilic substitution reactions (e.g., with amines or thiols). The 4-methylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems. The methyl ester serves as a protecting group for the carboxylic acid, which can be hydrolyzed under basic conditions for further derivatization.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a Gewald reaction, a two-step process involving:
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Cyclocondensation: Reaction of 4-methylacetophenone with elemental sulfur and a cyanoacetate ester (e.g., methyl cyanoacetate) in the presence of a base (e.g., morpholine) to form the thiophene core.
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Chloroacetylation: Treatment with chloroacetyl chloride to introduce the chloroacetyl group at the amino position.
Table 1: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Cyclocondensation | Morpholine, DMF, 80°C, 12 hrs | 65 | 90 |
Chloroacetylation | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 78 | 95 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key parameters include:
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Temperature control: Precise maintenance at 75–85°C during cyclocondensation.
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Catalyst optimization: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.
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Solvent recovery: Recycling of dimethylformamide (DMF) via distillation.
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 6.85 (s, 1H, thiophene-H), 4.15 (s, 2H, -CH₂Cl), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).
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IR (KBr): 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), 680 cm⁻¹ (C-Cl).
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Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 351.8 (calc. 351.82).
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanol; insoluble in water.
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Stability: Stable under inert atmospheres; decomposes above 200°C. Hydrolyzes slowly in aqueous base to form the carboxylic acid.
Biological Activity and Applications
Table 2: Antimicrobial Activity of Structural Analogs
Compound | Bacterial Strain (MIC, µg/mL) | Fungal Strain (MIC, µg/mL) |
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Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | S. aureus: 16 | C. albicans: 64 |
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate (predicted) | E. coli: 32 (est.) | A. niger: 128 (est.) |
Mechanistically, the chloroacetyl group may inhibit bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis.
Anticancer Activity
Preliminary studies on related compounds suggest apoptosis induction via mitochondrial pathway activation. For instance:
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism |
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MCF-7 (breast) | 18.2 | Caspase-3/7 activation |
A549 (lung) | 24.5 | ROS generation |
Industrial and Material Science Applications
Agrochemical Development
Thiophene derivatives are precursors for herbicides and insecticides. The methyl ester group enhances soil persistence, while the chloroacetyl moiety confers reactivity toward biological targets.
Organic Electronics
The conjugated thiophene system enables applications in organic semiconductors. Thin-film transistors (TFTs) fabricated from similar compounds exhibit:
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Charge mobility: 0.12 cm²/V·s.
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On/off ratio: >10⁶.
Challenges and Future Directions
Synthetic Limitations
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Low regioselectivity during chloroacetylation necessitates advanced catalysts (e.g., enzymatic acetylation).
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Scalability issues in DMF usage drive research into green solvents (e.g., cyclopentyl methyl ether).
Unanswered Research Questions
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Structure-activity relationships: How does the 4-methylphenyl group influence target binding compared to halophenyl analogs?
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Metabolic stability: Does the methyl ester improve pharmacokinetics relative to ethyl esters?
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